molecular formula C19H14ClN3O B3196789 2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine CAS No. 1000933-67-4

2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

Cat. No. B3196789
CAS RN: 1000933-67-4
M. Wt: 335.8 g/mol
InChI Key: FMEVTKZWXSFLTQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound that has garnered significant interest in scientific research due to its unique properties. This compound belongs to the family of furo[2,3-d]pyrimidines and has a molecular weight of 393.89 g/mol. In

Scientific Research Applications

Synthesis of Pyrimidines

Pyrimidines serve as essential building blocks in organic synthesis. Researchers have developed various methods for synthesizing pyrimidines, including the use of 4-HO-TEMPO-facilitated [3 + 3] annulation with amidines and saturated ketones under Cu-catalysis . This efficient synthesis pathway enables the preparation of diverse pyrimidine derivatives.

Anti-Inflammatory Effects

Pyrimidines exhibit potent anti-inflammatory properties. Their inhibitory response targets key inflammatory mediators, including prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and interleukins . These compounds play a crucial role in modulating inflammatory pathways, making them promising candidates for drug development.

Anticancer Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated remarkable cytotoxic effects against cancer cell lines. These compounds exhibit low IC50 values, ranging from 45 to 97 nM against MCF-7 breast cancer cells and 6 to 99 nM against HCT-116 colon cancer cells. Additionally, they show moderate activity against HepG-2 liver cancer cells . Further research aims to optimize their efficacy and minimize toxicity.

Antimicrobial Properties

Researchers have synthesized N-pyridine-substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which display antimicrobial activity. These compounds may serve as potential agents against bacterial and fungal infections . Their mechanism of action and structure-activity relationships warrant further investigation.

Other Applications

Beyond the mentioned fields, pyrimidines find use in diverse areas, including antiviral, antituberculosis, and antioxidant research. Their versatility makes them valuable tools for medicinal chemistry and drug discovery.

properties

IUPAC Name

2-(chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-11-14-22-18(21)16-15(12-7-3-1-4-8-12)17(24-19(16)23-14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEVTKZWXSFLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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